molecular formula C6H12N4O4 B102982 (3S,6S)-3,6-bis(aminooxymethyl)piperazine-2,5-dione CAS No. 17868-49-4

(3S,6S)-3,6-bis(aminooxymethyl)piperazine-2,5-dione

Cat. No. B102982
CAS RN: 17868-49-4
M. Wt: 204.18 g/mol
InChI Key: LRBJUCSMJGKICJ-IMJSIDKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,6S)-3,6-bis(aminooxymethyl)piperazine-2,5-dione, commonly known as BAP, is a chemical compound that has been widely used in scientific research. It is a derivative of the neurotransmitter γ-aminobutyric acid (GABA) and has been shown to have various biochemical and physiological effects.

Mechanism Of Action

BAP acts as a (3S,6S)-3,6-bis(aminooxymethyl)piperazine-2,5-dione analog and is believed to exert its effects by binding to (3S,6S)-3,6-bis(aminooxymethyl)piperazine-2,5-dione receptors in the brain. It has been shown to enhance (3S,6S)-3,6-bis(aminooxymethyl)piperazine-2,5-dioneergic neurotransmission, which can lead to the anticonvulsant and anxiolytic effects of BAP. BAP has also been shown to modulate the activity of glutamate receptors, which may contribute to its effects on drug addiction.

Biochemical And Physiological Effects

BAP has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of (3S,6S)-3,6-bis(aminooxymethyl)piperazine-2,5-dione in the brain, which can lead to the anticonvulsant and anxiolytic effects of BAP. BAP has also been shown to reduce the levels of dopamine in the brain, which may contribute to its effects on drug addiction.

Advantages And Limitations For Lab Experiments

BAP has several advantages for lab experiments, including its high potency and selectivity for (3S,6S)-3,6-bis(aminooxymethyl)piperazine-2,5-dione receptors. It is also relatively easy to synthesize and can be purified by standard chromatography techniques. However, BAP has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high doses.

Future Directions

There are several future directions for research on BAP. One area of research is the development of new analogs of BAP with improved pharmacological properties. Another area of research is the investigation of the potential use of BAP in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Finally, further studies are needed to better understand the mechanism of action of BAP and its effects on neurotransmitter systems in the brain.
Conclusion:
(3S,6S)-3,6-bis(aminooxymethyl)piperazine-2,5-dione, or BAP, is a chemical compound that has been widely used in scientific research. It has been shown to have anticonvulsant, anxiolytic, and anti-addiction effects, and has potential for use in the treatment of neurological disorders. BAP acts as a (3S,6S)-3,6-bis(aminooxymethyl)piperazine-2,5-dione analog and modulates the activity of neurotransmitter systems in the brain. While BAP has several advantages for lab experiments, further research is needed to better understand its mechanism of action and potential therapeutic uses.

Synthesis Methods

BAP can be synthesized by reacting two molecules of oxyma with one molecule of piperazine-2,5-dione in the presence of a base such as triethylamine. The resulting compound can be purified by column chromatography or recrystallization.

Scientific Research Applications

BAP has been used in various scientific research studies, including studies on epilepsy, anxiety, and drug addiction. It has been shown to have anticonvulsant properties and can reduce the severity and frequency of seizures. BAP has also been shown to have anxiolytic effects and can reduce anxiety-like behavior in animal models. In addition, BAP has been studied for its potential use in treating drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.

properties

CAS RN

17868-49-4

Product Name

(3S,6S)-3,6-bis(aminooxymethyl)piperazine-2,5-dione

Molecular Formula

C6H12N4O4

Molecular Weight

204.18 g/mol

IUPAC Name

(3S,6S)-3,6-bis(aminooxymethyl)piperazine-2,5-dione

InChI

InChI=1S/C6H12N4O4/c7-13-1-3-5(11)10-4(2-14-8)6(12)9-3/h3-4H,1-2,7-8H2,(H,9,12)(H,10,11)/t3-,4-/m0/s1

InChI Key

LRBJUCSMJGKICJ-IMJSIDKUSA-N

Isomeric SMILES

C([C@H]1C(=O)N[C@H](C(=O)N1)CON)ON

SMILES

C(C1C(=O)NC(C(=O)N1)CON)ON

Canonical SMILES

C(C1C(=O)NC(C(=O)N1)CON)ON

Origin of Product

United States

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